N-Carbethoxy-4-piperidone
Overview
Description
It is a clear, colorless to pale yellow liquid that is slightly soluble in water and has a boiling point of 95-98°C at 1 mmHg . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.
Mechanism of Action
Target of Action
N-Carbethoxy-4-piperidone is a metabolite of Loratadine . Loratadine is a selective inverse peripheral histamine H1-receptor agonist . This suggests that the primary target of this compound could be the histamine H1-receptor. Histamine H1-receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
As a metabolite of Loratadine, this compound may share a similar mode of action. Loratadine acts as a selective inverse agonist of peripheral histamine H1-receptors . This means it binds to these receptors and reduces their activity, thereby mitigating the allergic response .
Biochemical Pathways
By acting as an inverse agonist, this compound could potentially inhibit this pathway, reducing allergic symptoms .
Pharmacokinetics
As a metabolite of loratadine, it is likely produced in the body during the metabolism of loratadine
Result of Action
This compound shows toxicity to certain aquatic organisms . This suggests that it may have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data sheets suggest that it should be stored in a cool, well-ventilated place . This implies that temperature and ventilation could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbethoxy-4-piperidone can be synthesized from 1,3-piperidinedicarboxylic acid, 4-oxo-, 1,3-diethyl ester. The process involves the reduction of dihydropyridones using zinc and acetic acid, which is a simple and cost-effective method . Another method involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to produce tertiary propargylamines .
Industrial Production Methods: The industrial production of this compound typically involves the conversion of N-carbethoxy 4-piperidone to piperidone hydrochloride hydrate. This process is known for its high yield and purity, and it is considered economical and eco-friendly .
Chemical Reactions Analysis
Types of Reactions: N-Carbethoxy-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced using zinc and acetic acid to produce racemic or enantiopure 4-piperidones.
Substitution: It can participate in substitution reactions to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as sodium borohydride and catalytic hydrogenation are used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Racemic or enantiopure 4-piperidones.
Substitution: Tertiary alcohols.
Scientific Research Applications
N-Carbethoxy-4-piperidone has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of tertiary alcohols and other complex organic compounds.
Biology: The compound is used in the preparation of 3-hydrazinopyridazines, which are antihypertensive agents.
Industry: this compound is used in the production of various pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
N-Carbethoxy-4-aminopiperidine: This compound has similar structural features but contains an amino group instead of a keto group.
Ethyl 4-aminopiperidine-1-carboxylate: Similar to N-Carbethoxy-4-piperidone but with an amino group.
Uniqueness: this compound is unique due to its specific applications in the synthesis of tertiary alcohols and its role as an impurity in Loratadine . Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
ethyl 4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBGFMZTGFXIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057704 | |
Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-53-2 | |
Record name | 1-(Ethoxycarbonyl)-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29976-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29976-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5JX1S259 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Carbethoxy-4-piperidone in the synthesis of benzo[c][2,7]naphthyridines?
A1: this compound acts as a building block in the one-pot, three-component reaction. It reacts with an aromatic amine and an aromatic aldehyde in the presence of a ceric ammonium nitrate catalyst. [] This reaction leads to the formation of a benzo[c][2,7]naphthyridine scaffold, with the this compound contributing a key part of the final heterocyclic ring system.
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